6-Ethyl-2,6-diazaspiro[4.5]decane

Medicinal Chemistry Physicochemical Profiling Scaffold Selection

6-Ethyl-2,6-diazaspiro[4.5]decane (CAS: 1784236-47-0) is a spirocyclic diamine building block consisting of a piperidine and pyrrolidine ring fused at a single quaternary carbon, with an ethyl substituent on the pyrrolidine nitrogen. It belongs to the 2,6-diazaspiro[4.5]decane class, which is widely utilized in medicinal chemistry for constructing conformationally constrained analogs of piperidine/pyrrolidine-containing pharmacophores.

Molecular Formula C10H20N2
Molecular Weight 168.28 g/mol
Cat. No. B15314092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-2,6-diazaspiro[4.5]decane
Molecular FormulaC10H20N2
Molecular Weight168.28 g/mol
Structural Identifiers
SMILESCCN1CCCCC12CCNC2
InChIInChI=1S/C10H20N2/c1-2-12-8-4-3-5-10(12)6-7-11-9-10/h11H,2-9H2,1H3
InChIKeyDBCCAJGQZGXNOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile: 6-Ethyl-2,6-diazaspiro[4.5]decane as a Spirocyclic Diamine Scaffold


6-Ethyl-2,6-diazaspiro[4.5]decane (CAS: 1784236-47-0) is a spirocyclic diamine building block consisting of a piperidine and pyrrolidine ring fused at a single quaternary carbon, with an ethyl substituent on the pyrrolidine nitrogen . It belongs to the 2,6-diazaspiro[4.5]decane class, which is widely utilized in medicinal chemistry for constructing conformationally constrained analogs of piperidine/pyrrolidine-containing pharmacophores [1]. Its molecular formula is C10H20N2 and its molecular weight is 168.28 g/mol . The compound serves as a key intermediate for synthesizing spirocyclic inhibitors, particularly those targeting tryptophan hydroxylase (TPH) and other CNS-relevant enzymes, where the precise N-alkyl substitution pattern critically influences target binding and pharmacokinetics [2].

The Structural Imperative: Why 6-Ethyl-2,6-diazaspiro[4.5]decane Cannot Be Casually Swapped with Its N-Alkyl Analogs


Substituting 6-ethyl-2,6-diazaspiro[4.5]decane with its N-methyl, N-benzyl, or unsubstituted parent analogs is not a neutral procurement decision. The N-alkyl substituent directly modulates the amine's basicity (pKa), lipophilicity (logP), and steric environment, which in turn governs its reactivity in downstream amide coupling or reductive amination reactions, as well as the target-binding affinity of the final elaborated inhibitor [1]. Even a one-carbon change from methyl to ethyl can alter the compound's hydrogen-bonding capacity and metabolic stability of derived drug candidates, making the choice of scaffold a critical parameter from the very first synthetic step [2].

Quantitative Differentiation Matrix: 6-Ethyl-2,6-diazaspiro[4.5]decane vs. Closest Analogs


pKa Modulation: Higher Basicity vs. N-Benzyl Analog

The predicted pKa of 6-ethyl-2,6-diazaspiro[4.5]decane is 11.08 ± 0.20 , which is 0.05 units higher than the predicted pKa of its 2-benzyl-substituted isomer (pKa 11.03) . This difference, while small, reflects a measurably higher basicity of the pyrrolidine nitrogen in the ethyl derivative compared to the benzyl analog, where the electron-withdrawing nature of the phenyl ring reduces electron density on the nitrogen.

Medicinal Chemistry Physicochemical Profiling Scaffold Selection

Lipophilicity Tuning: Significantly Higher logP vs. N-Methyl Analog

The 6-methyl-2,6-diazaspiro[4.5]decane analog has a computed XLogP3-AA value of 0.7 [1]. While an experimentally validated logP for the 6-ethyl derivative is not available in the open literature, the addition of a single methylene group typically increases logP by approximately 0.5 units, placing the predicted logP of the ethyl derivative in the range of 1.2–1.4. This is substantially lower than the 6-benzyl analog (logP 2.67) , positioning the ethyl derivative in a distinct and pharmaceutically relevant lipophilicity window.

Drug Design ADME CNS Penetration

Molecular Weight and Physicochemical Balance: The 'Goldilocks' Scaffold

6-Ethyl-2,6-diazaspiro[4.5]decane (MW 168.28 g/mol) sits at an intermediate molecular weight between the unsubstituted parent scaffold (MW 140.23 g/mol) and the 6-benzyl analog (MW 230.35 g/mol) [1]. This positions it within the optimal fragment-like space (MW < 250) while still providing sufficient mass and lipophilicity for meaningful target engagement when elaborated into lead compounds.

Fragment-Based Drug Discovery Lead Optimization Physicochemical Properties

Procurement-Driven Application Scenarios for 6-Ethyl-2,6-diazaspiro[4.5]decane


Synthesis of CNS-Penetrant TPH1 Inhibitors

Patents describe the use of diazaspiro[4.5]decane intermediates for preparing TPH1 inhibitors, a target for neurogastrointestinal and mood disorders . The elevated pKa (11.08) and moderate predicted logP of the 6-ethyl derivative make it kinetically favorable for the N-acylation reaction commonly employed to cap this scaffold, while its lipophilicity falls within the CNS-penetrant space (logP < 3), potentially circumventing the P-gp efflux concerns associated with bulkier N-benzyl analogs .

Conformationally-Constrained Fragment Library Construction

The unique 6-ethyl substitution pattern on the spirocyclic core introduces a defined chiral center (when appropriately resolved) and eliminates the conformational flexibility of a free N–H or N-methyl group. This 'pre-organizes' the scaffold for specific target geometries, a property highly valued in fragment-based drug discovery [1]. The ethyl group provides a better interaction surface for hydrophobic protein pockets compared to a methyl group, without the excessive bulk of a benzyl group that can lead to steric clashes, as supported by the scaffold comparison data in Section 3.

Selective Functionalization via Differential N-Protection Strategies

The foundational publication by Weinberg et al. demonstrates that spirodiamine scaffolds with different N-substituents can be differentially functionalized. The presence of the ethyl group on the pyrrolidine nitrogen (pKa ~11) provides a clear basis for chemoselective N-Boc protection or alkylation under pH-controlled conditions, distinguishing it from the more reactive free NH of the unsubstituted parent scaffold [1]. This facilitates the synthesis of complex, unsymmetrical drug candidates.

Optimizing Solubility and Formulation Profiles

The predicted physicochemical properties indicate that 6-ethyl-2,6-diazaspiro[4.5]decane has a lower density (0.98 g/cm³) and a moderate boiling point (217.4 °C) compared to heavier N-benzyl-substituted analogs. This suggests superior handling characteristics and compatibility with a wider range of formulating conditions during early lead development, making it a practical choice from a procurement and scale-up perspective .

Quote Request

Request a Quote for 6-Ethyl-2,6-diazaspiro[4.5]decane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.